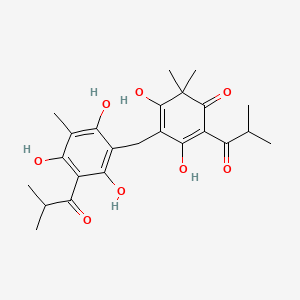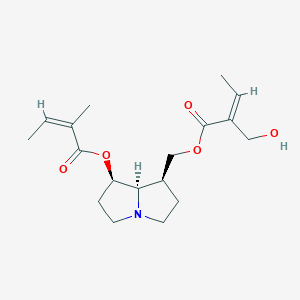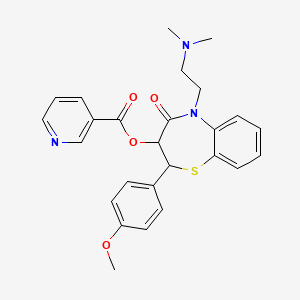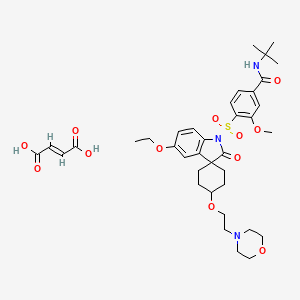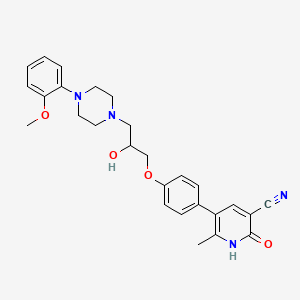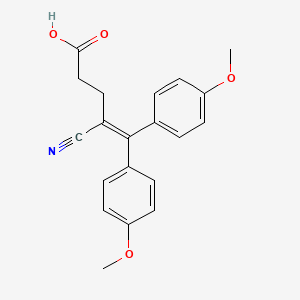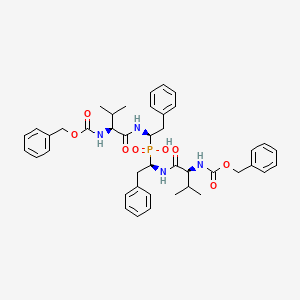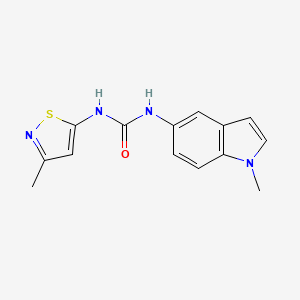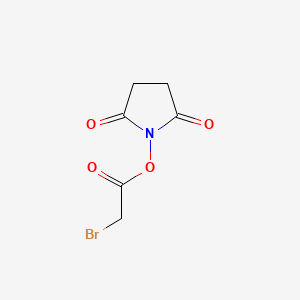
N-Bromoacetato de succinimida
Descripción general
Descripción
N-Succinimidyl bromoacetate (NSBA) is a chemical compound with the molecular formula C6H6BrNO4 . It is used as a heterobifunctional cross-linking reagent .
Synthesis Analysis
NSBA is used as a cross-linking reagent in the preparation of peptide-protein immunogens . It is also used in the functionalization of superparamagnetic iron oxide nanoparticles .Molecular Structure Analysis
The molecular structure of NSBA consists of six carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms .Chemical Reactions Analysis
NSBA allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 .Physical And Chemical Properties Analysis
NSBA is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0 degrees Celsius . It is sensitive to light, moisture, and heat .Aplicaciones Científicas De Investigación
Reactivo de entrecruzamiento
El N-Bromoacetato de succinimida es un reactivo de entrecruzamiento heterobifuncional . Permite la bromoacetilación de grupos de aminas primarias seguida de acoplamiento a compuestos que contienen sulfhidrilos . La reacción inicial se acopla mediante éster a la amina primaria mediante la formación de enlaces amida en el rango de pH de 6,5-8,5 .
Separación magnética de microbios
Este compuesto se ha utilizado en la separación magnética de microbios, que puede ser una herramienta eficaz para la identificación de patógenos y aplicaciones de diagnóstico . Después de la funcionalización de péptidos de nanopartículas de óxido de hierro superparamagnético (SPION) con una interfaz adecuada, pueden usarse para la separación de levaduras asociadas a la sepsis como Candida albicans .
Identificación de patógenos
Debido a sus propiedades magnéticas, la extracción magnética de las partículas en presencia de un campo magnético externo asegura la acumulación de la levadura diana . Esto puede reducir significativamente el tiempo necesario para la preparación de la muestra en la identificación de patógenos .
Aplicaciones de diagnóstico
El compuesto se ha utilizado en aplicaciones de diagnóstico para reducir el tiempo necesario para la preparación de la muestra . Esto es particularmente útil en el diagnóstico rápido de infecciones, donde el tiempo es esencial .
Separación y enriquecimiento de Candida albicans
En un estudio, se encontró que las SPION recubiertas con 3-aminopropiltrietoxisilano (APTES) y funcionalizadas con un péptido originado de GP340 (SPION-APTES-Pep) fueron adecuadas para la separación y enriquecimiento de Candida albicans .
Método de preparación de muestras para la identificación de infecciones fúngicas
Las células fúngicas separadas podrían volver a crecer sin ninguna restricción . Esto sugiere que el this compound podría utilizarse como un método de preparación de muestras para la identificación de infecciones fúngicas .
Mecanismo De Acción
Target of Action
N-Succinimidyl bromoacetate, also known as 2,5-Dioxopyrrolidin-1-yl 2-bromoacetate, is a heterobifunctional cross-linking reagent . Its primary targets are primary amine groups and sulfhydryl-containing compounds . These targets play a crucial role in protein structure and function, and their modification can lead to significant changes in protein activity.
Mode of Action
The interaction of N-Succinimidyl bromoacetate with its targets involves two main steps. The initial reaction couples the compound via an ester to a primary amine by amide bond formation in the pH range 6.5-8.5 . The second reaction results in thioether bonding in the pH range 7.0-8.0 . This two-step process allows for the selective modification of proteins and peptides.
Biochemical Pathways
It is known that the compound can affect various pathways related to protein function and structure . For example, it has been used to study the effects of isocyanates, a group of highly toxic compounds, on key cellular pathways in yeast .
Pharmacokinetics
It is known that the compound is soluble in acetone and dmf , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of N-Succinimidyl bromoacetate’s action are largely dependent on the specific proteins and peptides it modifies. For instance, it has been used to create stable amide bonds with primary amines in proteins and peptides , which can significantly alter their function and activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Succinimidyl bromoacetate. For example, the pH of the environment can affect the compound’s ability to form bonds with its targets . Additionally, the bromoacetyl group in the compound is light sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-Succinimidyl bromoacetate allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second reaction results in thioether bonding in pH range 7.0-8.0 .
Cellular Effects
It is known that the compound can interact with proteins and peptides to form stable amide bonds .
Molecular Mechanism
The molecular mechanism of N-Succinimidyl bromoacetate involves bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . This results in the formation of stable amide and thioether bonds .
Temporal Effects in Laboratory Settings
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUZQMZWTZAPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194821 | |
| Record name | N-Succinimidyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42014-51-7 | |
| Record name | N-Succinimidyl bromoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042014517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoacetic acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

